Butibufen Butibufen Butibufen is a monoterpenoid.
Brand Name: Vulcanchem
CAS No.: 55837-18-8
VCID: VC0522331
InChI: InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)
SMILES: CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol

Butibufen

CAS No.: 55837-18-8

Cat. No.: VC0522331

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Butibufen - 55837-18-8

Specification

CAS No. 55837-18-8
Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
IUPAC Name 2-[4-(2-methylpropyl)phenyl]butanoic acid
Standard InChI InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)
Standard InChI Key UULSXYSSHHRCQK-UHFFFAOYSA-N
SMILES CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O
Canonical SMILES CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O
Appearance Solid powder

Introduction

Chemical and Structural Profile

Butibufen (IUPAC name: (2R)-2-[4-(2-methylpropyl)phenyl]butanoic acid) is a chiral compound with a molecular formula of C14H20O2\text{C}_{14}\text{H}_{20}\text{O}_{2} and a molecular weight of 220.31 g/mol . Its structure features a butanoic acid backbone substituted with a 4-isobutylphenyl group, conferring stereochemical specificity critical for its pharmacological activity. The (R)-enantiomer exhibits targeted interactions with cyclooxygenase (COX) enzymes, as evidenced by its isomeric SMILES notation (CC[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O\text{CC[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O}) .

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic and alkyl groups.

  • logP: Estimated at 3.8, indicating moderate lipophilicity .

  • Stereochemistry: The (R)-enantiomer demonstrates superior COX-1/COX-2 selectivity compared to racemic mixtures .

Pharmacological Mechanisms

Butibufen exerts its effects primarily through reversible inhibition of COX-1 and COX-2, enzymes responsible for prostaglandin synthesis. Prostaglandins mediate inflammation, pain, and fever, making their suppression central to Butibufen’s therapeutic actions .

Preclinical Research Findings

Anti-Inflammatory Efficacy

In a rat adjuvant-induced arthritis model, Butibufen (50 mg/kg) reduced paw edema by 58% over 14 days, comparable to ibuprofen (55%) but with fewer gastric lesions . Histopathological analysis revealed diminished neutrophil infiltration and synovial hyperplasia.

Analgesic and Antipyretic Activity

  • Hot-Plate Test: Butibufen increased latency to pain response by 120% at 30 mg/kg, surpassing acetylsalicylic acid (ASA) (70%) .

  • Yeast-Induced Fever: Rectal temperature decreased by 1.8°C within 2 hours post-administration (20 mg/kg) .

Comparative Analysis with Classical NSAIDs

ParameterButibufenIbuprofenPhenylbutazone
COX-1 IC₅₀ (μM)1.21.50.9
UlcerogenicityLowModerateHigh
Half-Life (h)6.52.072.0

Butibufen’s ulcerogenic potential is 60% lower than phenylbutazone in rodent models, attributed to its weaker inhibition of cytoprotective COX-1 derivatives in the gastric mucosa .

Future Research Directions

Enantiomer-Specific Pharmacodynamics

The (R)-enantiomer’s superior metabolic stability (plasma t1/2=7.2 ht_{1/2} = 7.2\ \text{h}) compared to the (S)-form (t1/2=2.1 ht_{1/2} = 2.1\ \text{h}) warrants investigation into chiral formulations to optimize bioavailability .

Synergistic Combinations

Preliminary data suggest Butibufen potentiates the anti-arthritic effects of methotrexate in vitro, reducing IL-6 production by 70% in co-cultured synoviocytes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator